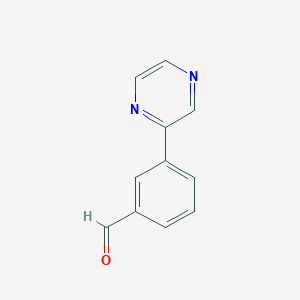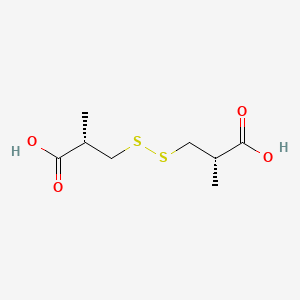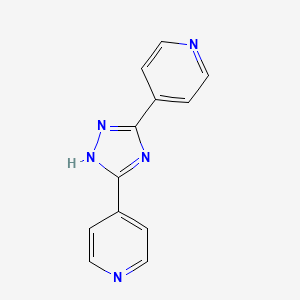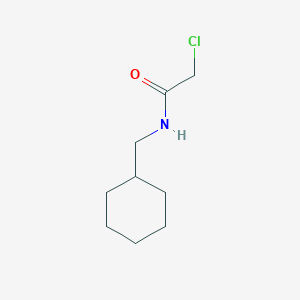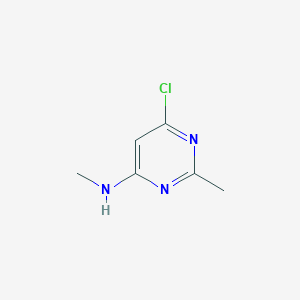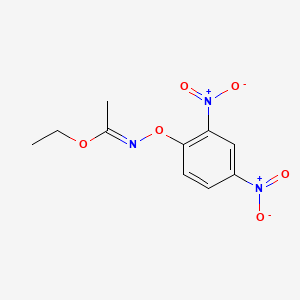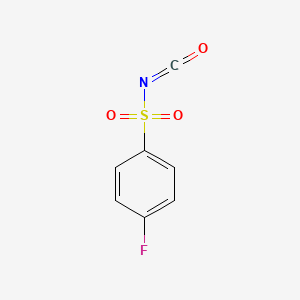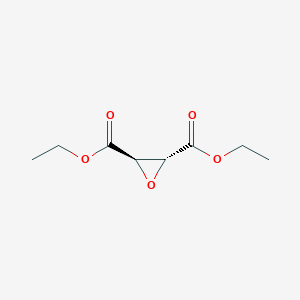
4-Ethoxy-3-methylphenylboronic acid
Übersicht
Beschreibung
4-Ethoxy-3-methylphenylboronic acid is a chemical compound with the molecular formula C9H13BO3 . It has a molecular weight of 180.01 .
Molecular Structure Analysis
The molecular structure of 4-Ethoxy-3-methylphenylboronic acid consists of a phenyl ring substituted with an ethoxy group, a methyl group, and a boronic acid group . The compound has a monoisotopic mass of 180.095779 Da .Chemical Reactions Analysis
While specific chemical reactions involving 4-Ethoxy-3-methylphenylboronic acid are not detailed in the search results, boronic acids are known to be used in various reactions such as Suzuki-Miyaura cross-coupling .Physical And Chemical Properties Analysis
4-Ethoxy-3-methylphenylboronic acid has a density of 1.1±0.1 g/cm3, a boiling point of 333.1±52.0 °C, and a flash point of 155.2±30.7 °C . It has 3 freely rotating bonds and a polar surface area of 50 Å2 .Wissenschaftliche Forschungsanwendungen
Supramolecular Assemblies
Phenylboronic acids, including derivatives like 4-methoxyphenylboronic acid, have been utilized in the design and synthesis of supramolecular assemblies. These assemblies are formed through hydrogen bonding between the boronic acid and heteroatoms, showcasing the ability of boronic acids to participate in complex structural formations (Pedireddi & Seethalekshmi, 2004).
Catalysis and Synthesis
Boronic acids are key players in catalytic processes and organic syntheses. For example, arylboronic acids have been used in Cu-catalyzed hydroarylation reactions to synthesize 4-arylcoumarins, demonstrating their role in facilitating bond formations between different organic molecules (Yamamoto & Kirai, 2008). Additionally, rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to cycloalkenones has been reported, indicating their importance in asymmetric synthesis and the creation of chiral molecules (Kuriyama et al., 2002).
Biomedical Applications
Boronic acids have found applications in biomedical engineering due to their unique stimuli-responsive characteristics. For instance, phenylboronic acid-containing nanomaterials have been developed for glucose-sensitive insulin release systems, showcasing the potential of boronic acids in developing smart drug delivery systems that can respond to physiological changes (Zhao et al., 2012).
Material Science
In material science, boronic acids have been used to create novel materials with specific properties. The synthesis of phosphorescent zwitterionic bis(heteroleptic) Ir(III) compounds with carboranyl substituents exemplifies the role of boronic acids in developing materials with desirable luminescence properties for potential use in lighting and display technologies (Axtell et al., 2016).
Wirkmechanismus
Target of Action
The primary target of 4-Ethoxy-3-methylphenylboronic acid is the palladium catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
4-Ethoxy-3-methylphenylboronic acid interacts with its targets through a process known as transmetalation . In this process, the boronic acid, which is formally a nucleophilic organic group, is transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, facilitated by 4-Ethoxy-3-methylphenylboronic acid, affects the carbon–carbon bond formation pathway . This reaction allows for the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It has a molecular weight of 180.01 , and its water solubility at 25°C is estimated to be 218.3 mg/L . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The result of the action of 4-Ethoxy-3-methylphenylboronic acid is the formation of a new carbon–carbon bond . This is achieved through the Suzuki–Miyaura coupling reaction, which is facilitated by the interaction of 4-Ethoxy-3-methylphenylboronic acid with a palladium catalyst .
Action Environment
The action of 4-Ethoxy-3-methylphenylboronic acid is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the Suzuki–Miyaura coupling reaction occurs under mild and functional group tolerant conditions . Additionally, the stability of 4-Ethoxy-3-methylphenylboronic acid may be affected by exposure to strong oxidizing agents and strong acids .
Eigenschaften
IUPAC Name |
(4-ethoxy-3-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-3-13-9-5-4-8(10(11)12)6-7(9)2/h4-6,11-12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFSYSHEDOIUSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391633 | |
| Record name | 4-ETHOXY-3-METHYLPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-3-methylphenylboronic acid | |
CAS RN |
850568-08-0 | |
| Record name | B-(4-Ethoxy-3-methylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-ETHOXY-3-METHYLPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Ethoxy-3-methylphenyl)boronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




